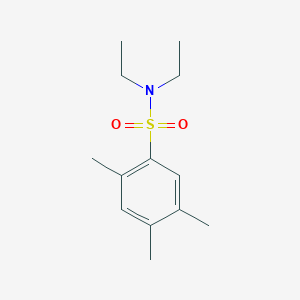
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
Wirkmechanismus
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect humans and other animals as a food source. DEET may also interfere with the insect's ability to locate a suitable landing site on the skin.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and animals. However, some studies have suggested that DEET may have some neurological effects, such as headaches, dizziness, and seizures, particularly in high doses. DEET has also been shown to be a skin irritant in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent and is readily available. It is also relatively inexpensive and easy to use. However, DEET has some limitations in lab experiments. For example, DEET can be difficult to work with due to its high volatility, which can make accurate dosing challenging. Additionally, DEET can interfere with some experimental assays, such as olfactory assays, due to its strong odor.
Zukünftige Richtungen
There are several future directions for research on DEET. One area of research is the development of more effective insect repellents that are less toxic and have fewer side effects. Another area of research is the investigation of DEET's potential use in the control of insect-borne diseases. Additionally, there is a need for further research on the mechanism of action of DEET to better understand how it works and to develop more effective insect repellents.
Synthesemethoden
DEET can be synthesized by reacting 3-methylbenzenesulfonyl chloride with diethylamine in the presence of sodium bicarbonate. The reaction produces DEET and sodium chloride as a byproduct. The purity of DEET can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively researched for its insect-repelling properties. It is commonly used in insect repellent formulations and is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, DEET has been investigated for its potential use in the control of insect-borne diseases, such as malaria and dengue fever.
Eigenschaften
Produktname |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-9-11(4)10(3)8-12(13)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
GBUMXSGGGIUWGB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)



![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)
